molecular formula C13H14BrCl3N2O3S B11113423 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

Cat. No.: B11113423
M. Wt: 464.6 g/mol
InChI Key: YZKHUGKYMRXCCF-UHFFFAOYSA-N
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Description

4-Bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, trichloromethyl, and benzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-bromobenzoic acid with thionyl chloride, followed by the addition of ammonia to form 4-bromobenzamide.

    Introduction of the Trichloromethyl Group:

    Attachment of the Thienyl Group: The final step involves the attachment of the thienyl group through a nucleophilic substitution reaction with 1,1-dioxidotetrahydro-3-thienylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or chloromethyl group.

    Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloromethyl or chloromethyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
  • 4-Bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)benzamide
  • 4-Bromo-N-(1-(3-(2-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)benzamide

Comparison:

  • Uniqueness: The presence of the 1,1-dioxidotetrahydro-3-thienyl group in 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide distinguishes it from other similar compounds. This group imparts unique chemical properties and reactivity, making it a valuable compound for specific applications.
  • Chemical Properties: Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, which can influence its suitability for various applications.

Properties

Molecular Formula

C13H14BrCl3N2O3S

Molecular Weight

464.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C13H14BrCl3N2O3S/c14-9-3-1-8(2-4-9)11(20)19-12(13(15,16)17)18-10-5-6-23(21,22)7-10/h1-4,10,12,18H,5-7H2,(H,19,20)

InChI Key

YZKHUGKYMRXCCF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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